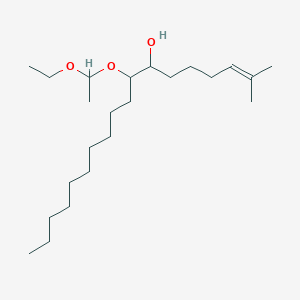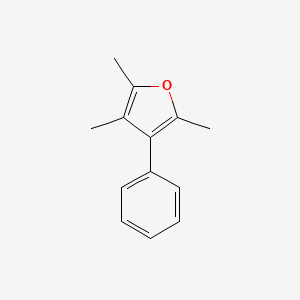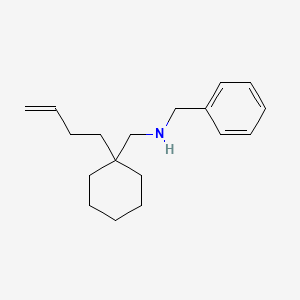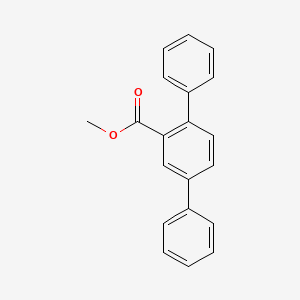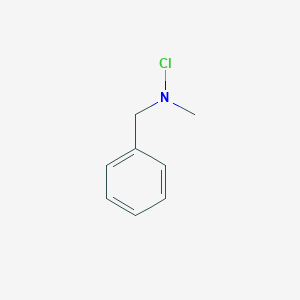
N-Chloro-N-methylbenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloro-N-methylbenzylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom attached to the nitrogen atom, which is also bonded to a methyl group and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Chloro-N-methylbenzylamine can be synthesized through several methods. One common approach involves the chlorination of N-methylbenzylamine. This reaction typically occurs in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the N-chloro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Chloro-N-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylbenzylamine and benzaldehyde.
Reduction: Reduction reactions can convert this compound back to N-methylbenzylamine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: N-methylbenzylamine and benzaldehyde.
Reduction: N-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Chloro-N-methylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving amine metabolism and enzymatic reactions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Chloro-N-methylbenzylamine involves its reactivity due to the presence of the chlorine atom. The chlorine atom makes the nitrogen more electrophilic, facilitating nucleophilic attacks. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzylamine: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
N-Chloro-N-methyl-1-phenylethanamine: Similar structure but with an additional ethyl group, leading to different reactivity and applications.
N-Chloro-N-methyl-2-phenylethanamine: Another similar compound with variations in the alkyl chain length.
Uniqueness
N-Chloro-N-methylbenzylamine is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity compared to its non-chlorinated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
IUPAC Name |
N-chloro-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFMUZPRQRQMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519176 |
Source


|
| Record name | N-Benzyl-N-methylhypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3555-71-3 |
Source


|
| Record name | N-Benzyl-N-methylhypochlorous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
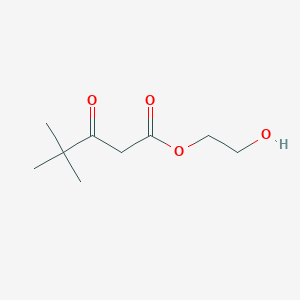

![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)
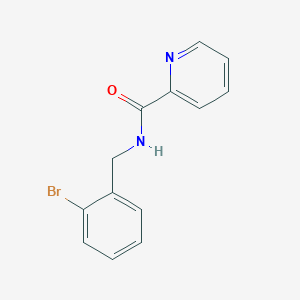
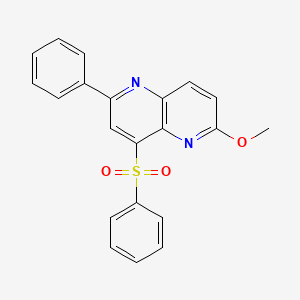
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
